5-(Trifluoromethyl)-1,2,4-oxadiazole

Epigenetics HDAC Inhibition Selectivity

5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) is the critical non-chelating zinc-binding group for synthesizing CNS-penetrant, class IIa-selective HDAC inhibitors. Unlike hydroxamic acids, the 5-CF₃ motif enables a unique, low-toxicity binding mode validated in Huntington's disease (CHDI-00484077, >100-fold selectivity) and synergistic anticancer regimens with bortezomib. Generic oxadiazoles or other regioisomers fail to replicate this pharmacological profile. For late-stage ¹⁸F PET tracer synthesis and dearomatization-driven libraries, only the 5-trifluoromethyl-1,2,4-oxadiazole regioisomer delivers the required electronic structure and reactivity.

Molecular Formula C3HF3N2O
Molecular Weight 138.05 g/mol
Cat. No. B14890759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,2,4-oxadiazole
Molecular FormulaC3HF3N2O
Molecular Weight138.05 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)C(F)(F)F
InChIInChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-8-9-2/h1H
InChIKeyXDOXQQBUPUADQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO): A Differentiated Heterocyclic Building Block for Selective HDAC Inhibition and Agrochemical Discovery


5-(Trifluoromethyl)-1,2,4-oxadiazole (CAS 2172934-92-6) is a fluorinated heterocyclic building block recognized for its function as a non-chelating zinc-binding group (ZBG) in selective class IIa histone deacetylase (HDAC) inhibitors [1]. Distinguished from other oxadiazole regioisomers by the placement of the trifluoromethyl group at the 5-position, this compound exhibits low aromaticity that enables unique dearomatization reactivity, and the 5-CF₃ motif is essential for the non-classical metal coordination that drives the pharmacological selectivity of TFMO-based drug candidates [2].

Why 5-(Trifluoromethyl)-1,2,4-oxadiazole Cannot Be Replaced by Alternative Oxadiazole Isomers or Traditional Zinc-Binding Groups


The 5-(trifluoromethyl)-1,2,4-oxadiazole scaffold is not a generic bioisostere. Its differentiation from the 3-(trifluoromethyl) regioisomer and non-fluorinated analogs is rooted in its unique electronic structure, which confers low aromaticity and a distinct, non-chelating zinc-binding mode at the catalytic site of HDAC enzymes [1]. This is in stark contrast to hydroxamic acid-based ZBGs, which rely on strong, promiscuous chelation that produces dose-limiting toxicity and poor selectivity [2]. Procuring a generic oxadiazole or a traditional ZBG will not recapitulate the class IIa HDAC selectivity, CNS penetration potential, or specific nucleophilic reactivity profiles documented for the 5-trifluoromethyl-1,2,4-oxadiazole series. The quantitative evidence below substantiates these claims.

Quantitative Differentiation of 5-(Trifluoromethyl)-1,2,4-oxadiazole Against Key Comparators


Superior Class IIa HDAC Selectivity Over Hydroxamic Acid-Based Inhibitors

TFMO-based inhibitor 1a achieves a selectivity index of >318 for HDAC4 over non-class IIa HDACs, a degree of selectivity unattainable by prototypical hydroxamic acid-based HDAC inhibitors that broadly chelate catalytic zinc ions across HDAC classes [1]. In a separate study, TFMO-based compound 12 demonstrated >100-fold selectivity for class IIa over class I/IIb HDACs in cellular assays (class IIa IC50 of 0.02 μM vs. class I/IIb IC50 of 3.0 μM) [2]. This selective profile is a direct consequence of the non-chelating zinc coordination unique to the 5-trifluoromethyl-1,2,4-oxadiazole moiety.

Epigenetics HDAC Inhibition Selectivity Zinc-Binding Group

Non-Chelating Zinc-Binding Mechanism Confirmed by Crystallography

X-ray crystallography confirmed that the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety coordinates the catalytic zinc ion of HDACs through a non-chelating interaction involving the oxadiazole ring oxygen and one fluorine atom of the CF₃ group, rather than through the strong bidentate chelation characteristic of hydroxamic acids [1]. Chemoproteomics profiling further demonstrated the superior selectivity of the TFMO series relative to a matched hydroxamate-substituted analog, validating the design rationale at the proteome-wide level [1].

Structural Biology Medicinal Chemistry Zinc Metalloenzymes Crystallography

Enhanced Reactivity via Low Aromaticity Relative to the 3-(Trifluoromethyl) Regioisomer

The 5-(trifluoromethyl)-1,2,4-oxadiazole isomer exhibits constitutively low aromaticity, enabling facile dearomatizative nucleophilic addition to generate unprecedented gem-disubstituted 1,2,4-oxadiazolines with excellent regiocontrol [1]. This reactivity is not accessible with the 3-(trifluoromethyl) isomer or other more aromatic oxadiazoles, providing a unique synthetic handle for diversifying the heterocyclic core. Experimental and computational data attribute the regioselective outcome to intrinsic steric factors of the nucleophiles [1].

Synthetic Chemistry Heterocyclic Chemistry Dearomatization Regioselectivity

Superior Anticancer Activity of TFMO-Based Inhibitor 1a Over Previous Class IIa HDACi YAK540

The TFMO-based inhibitor 1a directly outperformed the previously described class IIa HDAC inhibitor YAK540 in anticancer assays. Compound 1a demonstrated nanomolar potency against HDAC4 (IC50 12 nM) and exhibited synergistic cytotoxic effects with bortezomib in THP1 cells, as quantified by the Chou-Talalay combination index method [1]. Increased caspase 3/7-mediated apoptosis and enhanced p21 expression were observed, and growth inhibition of Cal27 head-neck cancer cells was augmented upon HDAC4 overexpression in both cell culture and an in vivo chorioallantoic membrane model [1].

Cancer Therapeutics HDAC4 Synergistic Cytotoxicity Structure-Activity Relationship

High-Value Application Scenarios for 5-(Trifluoromethyl)-1,2,4-oxadiazole Based on Verified Differentiation


Development of Selective Class IIa HDAC Chemical Probes for CNS Disorders

Procure 5-(trifluoromethyl)-1,2,4-oxadiazole as the core ZBG for synthesizing CNS-penetrant class IIa HDAC inhibitors. The TFMO scaffold, validated by compound 12 (CHDI-00484077), achieves >100-fold selectivity over class I/IIb HDACs and sufficient brain exposure in mice to enable pharmacodynamic readouts in preclinical Huntington's disease models [1]. This is a proven application where generic ZBGs fail due to poor selectivity and CNS penetration.

Synthesis of Non-Chelating HDAC Inhibitors for Safer Oncology Combination Therapies

Use 5-(trifluoromethyl)-1,2,4-oxadiazole to construct class IIa-selective HDAC inhibitors that can be safely combined with proteasome inhibitors. Compound 1a, built on this scaffold, demonstrated synergistic anticancer activity with bortezomib without the dose-limiting toxicity associated with pan-HDAC inhibitors, representing a novel option for combination regimens in hematologic and solid tumors [2].

Late-Stage ¹⁸F-Radiosynthesis of PET Imaging Agents

Leverage the unique reactivity of the 5-CF₃-1,2,4-oxadiazole moiety for late-stage incorporation of [¹⁸F]fluoride. Through a bromodifluoromethyl-precursor exchange reaction, PET tracers such as [¹⁸F]TMP195 can be produced in a single radiochemical step with acceptable radiochemical yield (3–5%), high radiochemical purity (>98%), and moderate molar activity (0.33–0.49 GBq/µmol) [3]. This application is inaccessible to other oxadiazole regioisomers and ZBGs.

Synthesis of sp³-Rich Oxadiazoline Libraries via Dearomatization

Exploit the constitutively low aromaticity of 5-(trifluoromethyl)-1,2,4-oxadiazole for telescoped, one-pot dearomatizative C-nucleophile additions. The process furnishes gem-disubstituted 1,2,4-oxadiazolines with excellent regiocontrol, providing access to underexplored three-dimensional chemical space for fragment-based drug discovery and agrochemical lead generation [4].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.